molecular formula C8H18N2 B12642036 (2S,6S)-2,6-Diethylpiperazine CAS No. 1240583-50-9

(2S,6S)-2,6-Diethylpiperazine

Cat. No.: B12642036
CAS No.: 1240583-50-9
M. Wt: 142.24 g/mol
InChI Key: WOTDHTQZNQMLIS-YUMQZZPRSA-N
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Description

(2S,6S)-2,6-Diethylpiperazine is a chiral piperazine derivative with two ethyl groups attached to the second and sixth positions of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-Diethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and ethyl halides.

    Alkylation Reaction: The piperazine undergoes alkylation with ethyl halides under basic conditions to introduce the ethyl groups at the desired positions.

    Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (2S,6S) enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalytic Processes: Employing chiral catalysts to achieve high enantioselectivity during the alkylation step.

    Purification: Implementing large-scale purification techniques, such as high-performance liquid chromatography (HPLC), to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-Diethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the ethyl groups.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,6S)-2,6-Diethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is employed in studies investigating the structure-activity relationships of piperazine derivatives.

    Materials Science: It serves as a precursor in the synthesis of polymers and other materials with specific properties.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-Diethylpiperazine involves its interaction with specific molecular targets:

    Binding to Receptors: The compound can bind to various receptors in the central nervous system, modulating their activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2,6-Diethylpiperazine: The enantiomer of (2S,6S)-2,6-Diethylpiperazine with different stereochemistry.

    2,6-Dimethylpiperazine: A similar compound with methyl groups instead of ethyl groups.

    2,5-Diethylpiperazine: A piperazine derivative with ethyl groups at the second and fifth positions.

Uniqueness

    Chirality: The (2S,6S) configuration imparts unique stereochemical properties that can influence biological activity.

    Functional Groups: The presence of ethyl groups at specific positions can affect the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

1240583-50-9

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2S,6S)-2,6-diethylpiperazine

InChI

InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

WOTDHTQZNQMLIS-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H]1CNC[C@@H](N1)CC

Canonical SMILES

CCC1CNCC(N1)CC

Origin of Product

United States

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